molecular formula C7H4ClFO B1666694 3-Fluorobenzoyl chloride CAS No. 1711-07-5

3-Fluorobenzoyl chloride

Cat. No. B1666694
CAS RN: 1711-07-5
M. Wt: 158.56 g/mol
InChI Key: SYVNVEGIRVXRQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Fluorobenzoyl chloride has been used in the synthesis of 4-[18F]fluoro-N-[2-[1-(2-methoxyphenyl)-1-piperazinyl]ethyl-N-2-pyridinyl-benzamide by radiosynthesis . It has also been used as a reagent in one-pot synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)amides .


Molecular Structure Analysis

The molecular structure of 3-Fluorobenzoyl chloride consists of a benzene ring with a fluorine atom and a carbonyl chloride group attached to it . The IUPAC Standard InChI is InChI=1S/C7H4ClFO/c8-7(10)5-2-1-3-6(9)4-5/h1-4H .


Physical And Chemical Properties Analysis

3-Fluorobenzoyl chloride is a liquid at room temperature . It has a refractive index of 1.529 and a density of 1.304 g/mL at 25 °C . It has a boiling point of 189 °C and a melting point of -30 °C .

Scientific Research Applications

Electrochemistry and Impurity Identification

3-Fluorobenzoyl chloride has been identified as an impurity in the study of the electrochemistry of ionic liquids. Researchers investigated the electrochemistry of 1-Butyl-3-methyl-1H-imidazolium tetrafluoroborate (BmimBF4) and identified impurity chloride, determining its concentration and demonstrating a method to eliminate it (Xiao & Johnson, 2003).

Synthesis and Antimicrobial Activity

A variety of new 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas were synthesized using isomeric fluorobenzoyl chlorides. These compounds were screened for their in vitro antibacterial and antifungal activities, showing that in general, the antifungal activity of these compounds was better than their antibacterial activity (Saeed, Shaheen, Hameed, & Naqvi, 2009).

Environmental Applications

3-Fluorobenzoyl chloride functionalized magnetic nanoparticles were synthesized for the efficient enrichment of perfluorinated compounds (PFCs) from river water samples. The nanoparticles displayed excellent extraction performance for various PFCs (Yan, Cai, Zhu, Yuan, Tu, Chen, & Yao, 2013).

Molecular Structure Analysis

The molecular structures and conformational compositions of 2-fluorobenzoyl chloride and its derivatives were investigated. This research provides insights into the behavior of such molecules in different conformers and their physical properties (Johansen, Dahl, & Hagen, 2013).

Crystallization Studies

A study on 4-Fluorobenzoyl chloride, a compound closely related to 3-Fluorobenzoyl chloride, revealed insights into its crystallization pathway. The study traced the structural and energetic correlations between different forms of the compound (Dikundwar & Row, 2014).

Use in Synthesis of Other Compounds

3-Fluorobenzoyl chloride has been used in the synthesis of various other compounds, demonstrating its utility in chemical synthesis. For instance, the synthesis of 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride involved the use of this compound (Wei-ke, 2008).

Pharmaceutical Research

In pharmaceutical research, 3-Fluorobenzoyl chloride and its derivatives have been synthesized and evaluated for their potential in modulating serotonergic and dopaminergic receptors, showing potential applications in the development of novel pharmaceuticals (Srinivas et al., 1998).

Safety And Hazards

3-Fluorobenzoyl chloride is considered hazardous. It is combustible and may be corrosive to metals . It causes severe skin burns and eye damage . It is advised to not breathe its dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

properties

IUPAC Name

3-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4ClFO/c8-7(10)5-2-1-3-6(9)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVNVEGIRVXRQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061906
Record name Benzoyl chloride, 3-fluoro-
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Molecular Weight

158.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Fluorobenzoyl chloride

CAS RN

1711-07-5
Record name 3-Fluorobenzoyl chloride
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Record name 3-Fluorobenzoyl chloride
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Record name 3-Fluorobenzoyl chloride
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Record name Benzoyl chloride, 3-fluoro-
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Record name Benzoyl chloride, 3-fluoro-
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Record name 3-fluorobenzoyl chloride
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Synthesis routes and methods

Procedure details

300 g of 3-fluorobenzotrichloride and 1.5 g of iron chloride are placed in an apparatus comprising a 1 l four necked flask equipped with stirrer, thermometer, reflux condenser and dropping funnel. The mixture was heated to 80° C. A total of 53 ml of formic acid were then added over 5 hours in such a manner that the temperature could readily be maintained.
Quantity
300 g
Type
reactant
Reaction Step One
[Compound]
Name
four
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
53 mL
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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